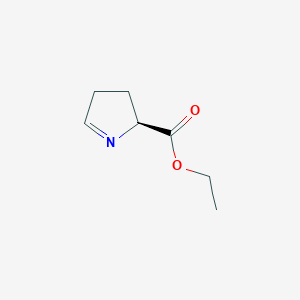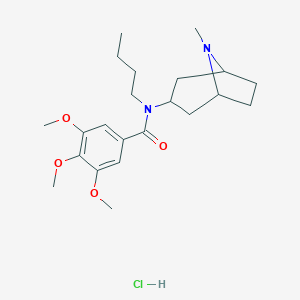![molecular formula C32H26N4O2 B061535 4-(2-methyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepine-6-carbonyl)-N-(2-phenylphenyl)benzamide CAS No. 179528-39-3](/img/structure/B61535.png)
4-(2-methyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepine-6-carbonyl)-N-(2-phenylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([1,1’-Biphenyl]-2-yl)-4-(2-methyl-4,5-dihydroimidazo4,5-dbenzazepine-6(3H)-carbonyl)benzamide is a complex organic compound with a unique structure that combines biphenyl, imidazo, and benzazepine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-2-yl)-4-(2-methyl-4,5-dihydroimidazo4,5-dbenzazepine-6(3H)-carbonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl and imidazo intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-Biphenyl]-2-yl)-4-(2-methyl-4,5-dihydroimidazo4,5-dbenzazepine-6(3H)-carbonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-([1,1’-Biphenyl]-2-yl)-4-(2-methyl-4,5-dihydroimidazo4,5-dbenzazepine-6(3H)-carbonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-([1,1’-Biphenyl]-2-yl)-4-(2-methyl-4,5-dihydroimidazo4,5-dbenzazepine-6(3H)-carbonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-2-imino-1-(2-methoxyethyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide
- N-Benzyl-2-imino-1-(2-methoxyethyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide
Uniqueness
N-([1,1’-Biphenyl]-2-yl)-4-(2-methyl-4,5-dihydroimidazo4,5-dbenzazepine-6(3H)-carbonyl)benzamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its biphenyl, imidazo, and benzazepine moieties contribute to its versatility and potential for diverse applications.
Properties
CAS No. |
179528-39-3 |
|---|---|
Molecular Formula |
C32H26N4O2 |
Molecular Weight |
498.6 g/mol |
IUPAC Name |
4-(2-methyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepine-6-carbonyl)-N-(2-phenylphenyl)benzamide |
InChI |
InChI=1S/C32H26N4O2/c1-21-33-28-19-20-36(29-14-8-6-12-26(29)30(28)34-21)32(38)24-17-15-23(16-18-24)31(37)35-27-13-7-5-11-25(27)22-9-3-2-4-10-22/h2-18H,19-20H2,1H3,(H,33,34)(H,35,37) |
InChI Key |
NWHYANOJWIDURM-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1)CCN(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC=C5C6=CC=CC=C6 |
Canonical SMILES |
CC1=NC2=C(N1)CCN(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC=C5C6=CC=CC=C6 |
Synonyms |
N-(BIFENYL-2-YL)-4-[(2-METHYL-4,5-DIHYDRO-1H-IMIDAZO[4,5-D][1]BENZAZEPINE-6-YL)CARBONYL]BENZAMIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(Fluoromethoxy)phenyl]ethanone](/img/structure/B61461.png)

![1-Azabicyclo[2.2.2]octan-2-amine](/img/structure/B61463.png)



![3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B61468.png)




![3-(Bromomethyl)-1-azabicyclo[1.1.0]butane](/img/structure/B61486.png)
